m-PEG7-4-nitrophenyl carbonate

Description

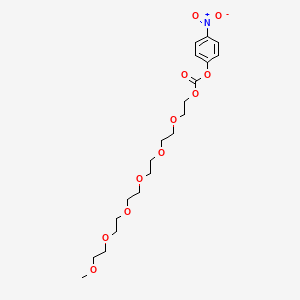

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO11/c1-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-20(22)32-19-4-2-18(3-5-19)21(23)24/h2-5H,6-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVAFMHNSCFAMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bioconjugation with m-PEG7-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols for the use of m-PEG7-4-nitrophenyl carbonate in bioconjugation. This amine-reactive polyethylene (B3416737) glycol (PEG) reagent is a valuable tool for modifying proteins, peptides, and other biomolecules, offering enhanced stability, solubility, and pharmacokinetic properties.

Core Mechanism of Action

The bioconjugation of this compound to biomolecules primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the unprotonated amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a stable, covalent urethane (B1682113) (carbamate) linkage between the PEG molecule and the biomolecule. A key feature of this reaction is the release of 4-nitrophenol (B140041) (p-nitrophenol) as a byproduct, which can be monitored spectrophotometrically to track the progress of the conjugation reaction.[1][2][3][4]

The reaction is highly dependent on pH. For the primary amine to be nucleophilic, it must be in its unprotonated form. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amino groups, generally in the range of pH 8.0 to 10.0.[5] However, the stability of the protein at higher pH ranges must be considered.[5] While less reactive at lower pH, the reaction can still proceed, albeit at a slower rate.[5]

References

The Strategic Role of m-PEG7-4-nitrophenyl carbonate as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).

This technical guide focuses on the role of a specific and versatile linker, m-PEG7-4-nitrophenyl carbonate. This polyethylene (B3416737) glycol (PEG)-based linker offers a unique combination of properties that make it an attractive choice for PROTAC design. We will delve into its chemical characteristics, provide detailed experimental protocols for its use in PROTAC synthesis and evaluation, and present quantitative data on the performance of PEGylated PROTACs. Furthermore, we will visualize the key signaling pathways and experimental workflows using Graphviz diagrams to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Core Concepts: The Significance of the PROTAC Linker

The linker is a pivotal component of a PROTAC molecule, and its composition and length significantly impact the overall efficacy of the degrader. An ideal linker should:

-

Facilitate Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow the two ligands to bind to their respective proteins simultaneously and effectively, forming a stable and productive ternary complex.

-

Enhance Solubility and Permeability: PROTACs are often large molecules with poor physicochemical properties. PEG linkers, due to their hydrophilic nature, can significantly improve the aqueous solubility of PROTACs, which is crucial for their biological activity.[1] The flexibility of PEG chains can also aid in cell permeability by allowing the molecule to adopt conformations that shield polar surface areas.

-

Modulate Pharmacokinetics: The linker's stability and properties can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

This compound: A Versatile PROTAC Linker

This compound is a monofunctional PEG derivative containing seven ethylene (B1197577) glycol units. This specific length provides a balance of flexibility and defined spatial separation between the two ends of the PROTAC. The key reactive group is the 4-nitrophenyl carbonate, which readily reacts with primary and secondary amines to form a stable urethane (B1682113) linkage.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C21H33NO11 |

| Molecular Weight | 479.48 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Reactive Group | 4-nitrophenyl carbonate |

| Reactive Towards | Primary and secondary amines |

Data Presentation: Performance of PEGylated PROTACs

Table 1: Influence of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |

| PROTAC A | 4-unit PEG | 15 | >95 | HeLa | VHL |

| PROTAC B | 6-unit PEG | 5 | >95 | HeLa | VHL |

| PROTAC C | 8-unit PEG | 25 | 80 | HeLa | VHL |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Influence of PEG Linker Length on Androgen Receptor (AR) Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Ligand |

| PROTAC D | 3-unit PEG | 50 | 90 | LNCaP | CRBN |

| PROTAC E | 5-unit PEG | 10 | >95 | LNCaP | CRBN |

| PROTAC F | 7-unit PEG | 80 | 85 | LNCaP | CRBN |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its biological activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the conjugation of an amine-containing POI ligand to this compound, followed by the attachment of an E3 ligase ligand.

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Step 1: Conjugation of this compound with the POI ligand. a. Dissolve the amine-functionalized POI ligand (1 equivalent) in anhydrous DMF. b. Add TEA or DIPEA (2-3 equivalents) to the solution. c. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. d. Add the solution of this compound dropwise to the POI ligand solution while stirring at room temperature. e. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours. f. Upon completion, the reaction mixture contains the POI-PEG7-4-nitrophenyl carbonate intermediate.

-

Step 2: Conjugation of the POI-PEG7-intermediate with the E3 ligase ligand. a. To the reaction mixture from Step 1, add the amine-functionalized E3 ligase ligand (1.2 equivalents) and an additional 2-3 equivalents of TEA or DIPEA. b. Stir the reaction at room temperature and monitor its progress by LC-MS. This reaction may require a longer time (4-16 hours). c. Once the reaction is complete, quench it by adding a small amount of water. d. Purify the crude PROTAC by reverse-phase HPLC. e. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: a. Seed the cells in appropriate culture plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 18-24 hours).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Repeat the antibody incubation steps for the loading control.

-

Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein levels to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay using TR-FRET

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the ternary complex.

Materials:

-

Purified recombinant target protein (labeled with a donor fluorophore, e.g., terbium cryptate)

-

Purified recombinant E3 ligase complex (labeled with an acceptor fluorophore, e.g., d2)

-

Synthesized PROTAC

-

Assay buffer

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Assay Setup: a. In a suitable microplate, add a fixed concentration of the labeled target protein and labeled E3 ligase. b. Add a serial dilution of the PROTAC to the wells. c. Include control wells with no PROTAC and wells with only one of the labeled proteins.

-

Incubation: a. Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.

-

Measurement: a. Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the PROTAC-mediated formation of the ternary complex.

-

Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the concentration at which half-maximal complex formation occurs (TC50).

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in PROTAC action and experimental design.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Caption: Androgen Receptor signaling and PROTAC intervention.

Conclusion and Future Perspectives

The this compound linker represents a valuable tool in the design and synthesis of effective PROTACs. Its defined length, flexibility, and straightforward reactivity with amine-functionalized ligands make it a versatile building block for researchers exploring the vast potential of targeted protein degradation. The ability of PEG linkers to improve the physicochemical properties of PROTACs is a significant advantage in overcoming the challenges associated with developing these large and complex molecules into viable therapeutics.

The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG linker chemistries and lengths, including the strategic use of linkers like this compound, will undoubtedly accelerate the development of the next generation of protein degraders for the treatment of a wide range of diseases.

References

An In-depth Technical Guide to Nitrophenyl Carbonate Reactive Groups in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key features, applications, and experimental considerations of nitrophenyl carbonate (NPC) reactive groups in polyethylene (B3416737) glycol (PEG) linkers. This information is intended to assist researchers in the strategic design and execution of bioconjugation and drug delivery projects.

Core Features of Nitrophenyl Carbonate (NPC) PEG Linkers

Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles. The choice of the reactive group on the PEG linker is critical for a successful conjugation strategy. Among the various options for targeting amine groups, methoxypoly(ethylene glycol) nitrophenyl carbonate (mPEG-NPC) is a prominent choice.

The core functionality of mPEG-NPC lies in its nitrophenyl carbonate group, which is an activated ester of carbonic acid. This group is susceptible to nucleophilic attack, particularly by the primary and secondary amines found in proteins and peptides (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group).

The reaction between mPEG-NPC and an amine proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable urethane (B1682113) linkage and the release of p-nitrophenol as a byproduct. This reaction is a cornerstone of bioconjugation, offering a reliable method for attaching PEG chains to various biomolecules.[1]

Reactivity and Specificity

The reaction of NPC-PEG with amines is highly dependent on the pH of the reaction medium. The optimal pH range for this reaction is typically between 6.5 and 9.5.[2] At lower pH values, the primary amino groups are protonated, reducing their nucleophilicity and slowing down the reaction rate. Conversely, at higher pH values, the rate of hydrolysis of the NPC ester increases, leading to a lower conjugation efficiency.[3] Therefore, careful optimization of the reaction pH is crucial to balance reactivity and stability for a given biomolecule.

Compared to the more commonly used N-hydroxysuccinimide (NHS) esters, NPC esters are generally less reactive.[4] This lower reactivity can be advantageous in certain applications, as it may allow for greater selectivity in the modification of more accessible or more reactive amine groups on a protein surface.

Stability of the Urethane Linkage

A significant advantage of using mPEG-NPC is the formation of a highly stable urethane (carbamate) linkage.[5] Urethane bonds are known for their exceptional stability under physiological conditions, exhibiting greater resistance to hydrolysis compared to the amide bonds formed from NHS esters.[4][6] This enhanced stability ensures that the PEG chain remains attached to the biomolecule for a prolonged period in vivo, which is critical for long-acting therapeutics. While precise quantitative data for direct comparison is scarce, the general order of hydrolytic resistance for common linkages is ester < urea (B33335) < urethane.[6]

Reaction Monitoring

The release of the p-nitrophenol byproduct during the conjugation reaction provides a convenient method for real-time monitoring of the reaction progress.[1] p-Nitrophenol is a chromophore that absorbs light at approximately 400 nm.[1] By measuring the increase in absorbance at this wavelength, researchers can track the extent of the PEGylation reaction and determine its endpoint.[1] This feature is a distinct advantage over NHS esters, where the N-hydroxysuccinimide byproduct is not as easily monitored spectrophotometrically.[4]

Data Presentation: Comparative Analysis of Amine-Reactive PEG Linkers

While precise, universally applicable quantitative data is often dependent on the specific protein and reaction conditions, the following table summarizes the key comparative features of mPEG-NPC and the commonly used mPEG-NHS linkers.

| Feature | mPEG-Nitrophenyl Carbonate (mPEG-NPC) | mPEG-N-Hydroxysuccinimide (mPEG-NHS) |

| Reactive Group | Nitrophenyl Carbonate | N-Hydroxysuccinimide Ester |

| Target Functional Group | Primary and Secondary Amines (-NH₂) | Primary Amines (-NH₂) |

| Resulting Linkage | Urethane (Carbamate) | Amide |

| Linkage Stability | High hydrolytic stability[4][5] | Moderate hydrolytic stability (less stable than urethane)[4] |

| Optimal Reaction pH | 6.5 - 9.5[2] | 7.0 - 8.5 |

| Reactivity | Moderate | High (generally more reactive than NPC)[4] |

| Byproduct | p-Nitrophenol (Chromogenic)[1] | N-Hydroxysuccinimide (Non-chromogenic)[4] |

| Reaction Monitoring | Spectrophotometric monitoring at ~400 nm[1] | Indirect methods (e.g., chromatography) required |

| Key Advantage | Stable linkage and easy reaction monitoring[4] | Faster reaction kinetics[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of mPEG-NPC and its subsequent conjugation to a protein.

Synthesis of mPEG-Nitrophenyl Carbonate (mPEG-NPC)

This protocol is a general guideline for the synthesis of linear mPEG-NPC.

Materials:

-

Methoxypoly(ethylene glycol) (mPEG-OH)

-

4-Nitrophenyl chloroformate (4-NPC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous pyridine (B92270) or triethylamine (B128534) (TEA)

-

Diethyl ether

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (nitrogen or argon).

-

Dissolution: Dissolve mPEG-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Activation: In a separate flask, dissolve a molar excess (typically 1.5 to 3 equivalents) of 4-nitrophenyl chloroformate in anhydrous DCM.

-

Reaction: Slowly add the 4-NPC solution to the mPEG-OH solution at room temperature with constant stirring. Then, add a molar excess of anhydrous pyridine or TEA to the reaction mixture.

-

Incubation: Allow the reaction to proceed at room temperature for 12-24 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, concentrate the reaction mixture under reduced pressure. Precipitate the product by adding the concentrated solution to a large volume of cold diethyl ether with vigorous stirring.

-

Purification: Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted 4-NPC and other impurities.

-

Drying: Dry the purified mPEG-NPC product under vacuum.

-

Characterization: Confirm the structure and purity of the synthesized mPEG-NPC using techniques such as ¹H NMR spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. The degree of substitution can be determined by measuring the absorbance of a solution of the product in a sodium hydroxide (B78521) solution at 405 nm, using the extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).[7]

Protein Conjugation with mPEG-NPC

This protocol outlines a general procedure for the PEGylation of a protein with mPEG-NPC.

Materials:

-

Protein of interest

-

mPEG-NPC

-

Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5)

-

Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

SDS-PAGE analysis equipment

Procedure:

-

Protein Preparation: Prepare a solution of the protein in the chosen reaction buffer at a known concentration.

-

mPEG-NPC Preparation: Dissolve the mPEG-NPC in the reaction buffer immediately before use.

-

Conjugation Reaction: Add the mPEG-NPC solution to the protein solution at a specific molar ratio (e.g., 5:1, 10:1, or 20:1 of PEG to protein). The optimal ratio should be determined empirically for each protein.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature or 4°C for a specified period (typically 1-4 hours). Monitor the reaction progress by measuring the absorbance at ~400 nm to detect the release of p-nitrophenol.

-

Quenching: Stop the reaction by adding an excess of the quenching solution to react with any remaining unreacted mPEG-NPC.

-

Purification: Purify the PEGylated protein from unreacted PEG, protein, and byproducts using an appropriate chromatography technique. SEC is commonly used to separate based on size, while IEX can be used to separate based on charge differences between the native and PEGylated protein.[]

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and to assess the degree of PEGylation (mono-, di-, poly-PEGylated species).

-

Protein Concentration: Determine the protein concentration of the final conjugate using a standard protein assay.

-

Degree of PEGylation: The extent of amine modification can be quantified using a TNBSA assay, which measures the number of free primary amines remaining after PEGylation.[4][7]

-

Mass Spectrometry: Use MALDI-TOF or ESI-MS to determine the exact molecular weight of the PEGylated protein and confirm the number of attached PEG chains.[3][9]

-

Activity Assay: Perform a relevant biological activity assay to ensure that the PEGylation process has not significantly compromised the function of the protein.

-

Mandatory Visualizations

Reaction Mechanism of mPEG-NPC with a Primary Amine

Caption: Reaction of mPEG-NPC with a primary amine to form a stable urethane linkage.

Experimental Workflow for Protein PEGylation

Caption: A typical experimental workflow for the PEGylation of a protein using mPEG-NPC.

Logical Comparison of NPC and NHS Reactive Groups

Caption: Key differences between nitrophenyl carbonate (NPC) and N-hydroxysuccinimide (NHS) PEG linkers.

Conceptual Workflow for PEGylated Drug Delivery

Caption: A conceptual workflow illustrating the role of PEGylation in drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. MPEG-NPC | SINOPEG Peg Derivative Functional Group [sinopeg.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ingenieria-analitica.com [ingenieria-analitica.com]

In-Depth Technical Guide: Safety Data Sheet for m-PEG7-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for m-PEG7-4-nitrophenyl carbonate (CAS No. 678150-56-6), a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the known hazards, handling procedures, and emergency responses associated with this compound, compiled from available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is a functionalized PEG linker. Its physical state has been inconsistently reported, with some sources describing it as a solid and others as a liquid.[1][2] This discrepancy may be due to the specific purity or form of the material.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 678150-56-6 | [1][2] |

| Molecular Formula | C20H31NO11 | [3] |

| Molecular Weight | 461.46 g/mol | [3] |

| Appearance | Liquid or Solid | [1][2] |

| Color | Colorless to light yellow | [3] |

| Odor | No data available | [2] |

| Melting/Freezing Point | No data available | [2] |

| Boiling Point/Range | No data available | [2] |

| Flash Point | No data available | [2] |

| Solubility | No data available | |

| pH | No data available | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [2] |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning [2]

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the SDS.[2] Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[2]

Experimental Protocols and Toxicological Information

While specific experimental protocols for this compound are not detailed in the available SDS, the hazard classifications are based on standardized toxicological studies.

-

Acute Oral Toxicity (Category 4): This classification is typically determined by studies assessing the lethal dose (LD50) in animal models (e.g., rats) following oral administration. An LD50 value in the range of 300 to 2000 mg/kg body weight generally corresponds to this category.

-

Skin and Eye Irritation (Category 2 and 2A): These hazards are evaluated through in vivo or in vitro tests that assess the potential of a substance to cause reversible inflammatory reactions on the skin and in the eyes. The Draize test, or more modern non-animal alternatives, are common methodologies.

-

Specific Target Organ Toxicity (Category 3): This classification is based on evidence of transient irritant effects on the respiratory tract, observed from human experience or animal studies.

Table 3: Toxicological Data Summary

| Toxicological Endpoint | Result |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] |

| Skin Corrosion/Irritation | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Handling, Storage, and Stability

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Table 4: Handling and Storage Recommendations

| Aspect | Recommendation | Source(s) |

| Safe Handling | Avoid inhalation and contact with eyes and skin. Use only in well-ventilated areas. Wear appropriate personal protective equipment (PPE).[2] | [2] |

| Storage Conditions | Store in a well-ventilated place and keep the container tightly closed. Recommended storage for the pure form is at -20°C.[2][3] | [2][3] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2] | [2] |

| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes.[2] | [2] |

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Table 5: First-Aid Measures

| Exposure Route | First-Aid Procedure | Source(s) |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2] | [2] |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2] | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] | [2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[2] | [2] |

Exposure Control and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

Mandatory Visualizations

Laboratory Exposure Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental laboratory exposure to this compound.

Caption: Workflow for responding to laboratory exposure to this compound.

Disclaimer: This document is intended as a technical guide and is based on publicly available Safety Data Sheets. It is not exhaustive and should be used as a supplement to, not a replacement for, the official SDS provided by the manufacturer. Users are responsible for conducting their own risk assessments and ensuring safe handling practices.

References

A Technical Guide to Protein Modification with PEG Derivatives

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) derivatives to proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of benefits, primarily aimed at enhancing the therapeutic efficacy of protein-based pharmaceuticals. By strategically altering the physicochemical properties of a protein, PEGylation can significantly improve its pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides a comprehensive overview of the fundamental principles of protein modification with PEG derivatives, including the underlying chemistry, experimental protocols, and analytical characterization techniques.

Core Principles of Protein PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for biomedical applications. The attachment of PEG imparts several advantageous properties to the modified protein:

-

Increased Hydrodynamic Size: The appended PEG chain increases the effective size of the protein, which in turn reduces its renal clearance rate, leading to a prolonged circulating half-life in the body.[1][2] This allows for less frequent dosing, improving patient compliance.[3]

-

Reduced Immunogenicity and Antigenicity: The flexible PEG chains can "mask" epitopes on the protein surface, shielding them from recognition by the immune system and reducing the likelihood of an immune response.[1][3]

-

Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of proteases.[4]

-

Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation or have poor solubility in aqueous solutions.[1][3]

The overall impact of PEGylation on a protein's properties is influenced by several factors, including the molecular weight and structure (linear or branched) of the PEG derivative, the number of PEG chains attached, and the specific site of conjugation on the protein.[5]

Chemistry of Protein PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid residue on the protein's surface. The choice of PEG reagent and reaction conditions determines the site-specificity and stability of the resulting conjugate.

Amine-Specific PEGylation (N-terminus and Lysine (B10760008) Residues)

The most common targets for PEGylation are the primary amines found at the N-terminus and on the side chains of lysine residues, due to their abundance and accessibility on the protein surface.[6]

-

N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters are widely used for their high reactivity towards primary amines under mild pH conditions (typically pH 7-9), forming a stable amide bond.[7][8]

-

Aldehyde Chemistry: Reductive amination using PEG-aldehyde derivatives offers a strategy for more selective N-terminal PEGylation by controlling the reaction pH at a mildly acidic level (around pH 7 or below).[6][9] At this pH, the N-terminal α-amino group is generally more reactive than the ε-amino groups of lysine residues.[9]

Thiol-Specific PEGylation (Cysteine Residues)

Site-specific PEGylation can often be achieved by targeting cysteine residues, as they are less abundant than lysine residues and can be introduced at specific locations through site-directed mutagenesis.[10][11]

-

Maleimide Chemistry: PEG-maleimide reagents react specifically with the sulfhydryl group of cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[9][12]

-

Vinyl Sulfone Chemistry: PEG-vinyl sulfone derivatives also react with thiols to form a stable thioether linkage, offering a slower reaction rate that can be easier to control.[9]

Other Chemistries

While less common, other functional groups on proteins, such as carboxyl groups (aspartic and glutamic acid) and hydroxyl groups (serine and threonine), can also be targeted for PEGylation using specific activated PEG derivatives.[13][14]

Experimental Workflows and Logical Relationships

The development of a PEGylated protein therapeutic follows a structured workflow, from initial reaction design to final product characterization.

Caption: A generalized workflow for the development of a PEGylated protein.

Quantitative Data on PEGylation

The efficiency of the PEGylation reaction and the impact of modification on the protein's biological activity are critical parameters that must be quantified.

Table 1: Factors Influencing PEGylation Reaction Efficiency

| Parameter | Effect on Efficiency | Typical Range/Condition | Reference(s) |

| PEG:Protein Molar Ratio | Higher ratio generally increases the degree of PEGylation. | 1:1 to 50:1 | [15][16] |

| pH | Affects the reactivity of target amino acid residues. | Amine-reactive: 7.0-9.0; Thiol-reactive: 6.5-7.5 | [6][9] |

| Temperature | Higher temperature can increase reaction rate but may risk protein denaturation. | 4°C to Room Temperature | [7][16] |

| Reaction Time | Longer reaction times can lead to a higher degree of PEGylation. | 30 minutes to several hours | [15][16] |

| Protein Concentration | Higher concentrations can favor intermolecular cross-linking if bifunctional PEGs are used. | Varies depending on protein solubility and reaction scale. | [7] |

| Buffer Composition | Buffers containing primary amines (e.g., Tris) should be avoided with amine-reactive PEGs. | Phosphate, HEPES, Bicarbonate | [16] |

Table 2: Impact of PEGylation on Protein Biological Activity

| Protein | PEG Size (kDa) | Site of PEGylation | Change in In Vitro Activity | Reference(s) |

| α-Chymotrypsin | 0.7, 2, 5 | Lysine | Decreased with increasing PEG size and degree of PEGylation | [17] |

| Alpha-1 Antitrypsin | 5, 10, 20 | Lysine, Cysteine | No significant change | [14] |

| Interferon-α2a | 12 | Lysine | Activity varied depending on the specific lysine residue modified | [18] |

| Catalase | 5, 10, 20 | Lysine | Decreased with increasing PEG molecular weight | [17] |

Pharmacokinetic Improvements of FDA-Approved PEGylated Drugs

The clinical success of PEGylation is evident in the number of FDA-approved PEGylated therapeutics. These drugs demonstrate significant improvements in their pharmacokinetic profiles compared to their non-PEGylated counterparts.[2][10][19][20]

Table 3: Characteristics of Selected FDA-Approved PEGylated Protein Therapeutics

| Drug Name (Brand Name) | Protein | PEG Size (kDa) & Structure | Indication | Pharmacokinetic Advantage over Non-PEGylated Form | Reference(s) |

| Pegfilgrastim (Neulasta®) | Granulocyte-Colony Stimulating Factor (G-CSF) | 20 (Linear) | Neutropenia | Extended half-life, allowing for once-per-chemotherapy-cycle dosing | [6][20] |

| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | 40 (Branched) | Hepatitis C | Sustained plasma concentration, allowing for once-weekly dosing | [6][20] |

| Peginterferon alfa-2b (PegIntron®) | Interferon alfa-2b | 12 (Linear) | Hepatitis C | Reduced renal clearance, leading to a longer half-life | [6][20] |

| Pegloticase (Krystexxa®) | Uricase | Multiple 10 (Linear) | Gout | Reduced immunogenicity and extended half-life | [1] |

| Certolizumab pegol (Cimzia®) | Anti-TNF-α Fab' fragment | 40 (Linear) | Crohn's Disease, Rheumatoid Arthritis | Increased plasma half-life | [18][20] |

| Pegademase bovine (Adagen®) | Adenosine Deaminase | Multiple 5 (Linear) | Severe Combined Immunodeficiency Disease (SCID) | Reduced immunogenicity and extended half-life | [2][20] |

| Pegaspargase (Oncaspar®) | L-asparaginase | Multiple 5 (Linear) | Acute Lymphoblastic Leukemia | Reduced immunogenicity and extended half-life | [2][20] |

Signaling Pathways and PEGylated Therapeutics

The therapeutic effect of many protein drugs is mediated through their interaction with specific cell signaling pathways. PEGylation can influence these interactions. For example, monoclonal antibodies targeting the HER2 receptor, such as trastuzumab and pertuzumab, are used in the treatment of certain breast cancers.[21] These antibodies block HER2-mediated signaling pathways like the PI3K/AKT and MAPK pathways, which are critical for tumor cell growth and survival.[21] While not yet clinically approved in a PEGylated form for this specific target, research into PEGylating antibody fragments aims to improve their pharmacokinetic properties while maintaining their ability to disrupt these oncogenic signaling cascades.

Caption: Inhibition of HER2 signaling by a PEGylated antibody.

Detailed Experimental Protocols

Precise and reproducible experimental protocols are essential for successful protein PEGylation and characterization.

Protocol 1: N-terminal PEGylation of a Protein with PEG-Aldehyde

Objective: To selectively PEGylate the N-terminus of a protein using reductive amination.

Materials:

-

Protein of interest

-

mPEG-Propionaldehyde (e.g., 20 kDa)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Reaction Buffer: 100 mM MES, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines.

-

PEGylation Reaction: a. Add the mPEG-Propionaldehyde to the protein solution at a 5 to 10-fold molar excess. b. Add sodium cyanoborohydride to a final concentration of 20 mM. c. Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

-

Reaction Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at 4°C.

-

Purification: Purify the PEGylated protein from the reaction mixture using Size Exclusion Chromatography (SEC) to separate the higher molecular weight conjugate from unreacted protein and excess PEG reagent.

Protocol 2: Cysteine-Specific PEGylation with PEG-Maleimide

Objective: To PEGylate a specific cysteine residue on a protein.

Materials:

-

Cysteine-containing protein

-

mPEG-Maleimide (e.g., 20 kDa)

-

Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0

-

Quenching reagent: 1 M β-mercaptoethanol or L-cysteine

-

Purification column (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-treat with a reducing agent like DTT and subsequently remove it by dialysis or a desalting column.

-

PEGylation Reaction: a. Add the mPEG-Maleimide to the protein solution at a 2 to 5-fold molar excess. b. Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

-

Reaction Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted PEG-maleimide.

-

Purification: Purify the PEGylated protein using SEC.

Protocol 3: Characterization by SDS-PAGE

Objective: To assess the extent of PEGylation by observing the increase in molecular weight.

Materials:

-

PEGylated and non-PEGylated protein samples

-

Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-15% gradient)

-

SDS-PAGE running buffer

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Sample Preparation: Mix the protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples and molecular weight standards onto the gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analysis: The PEGylated protein will migrate slower than the non-PEGylated protein, appearing as a band or a smear at a higher apparent molecular weight. Note that PEGylated proteins often migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight.[22][23]

Protocol 4: Characterization by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the different species in a PEGylation reaction mixture.

Materials:

-

HPLC or FPLC system with a UV detector

-

Size exclusion column appropriate for the size range of the protein and its PEGylated forms

-

Mobile Phase: A buffer in which the protein is stable and soluble (e.g., phosphate-buffered saline)

-

PEGylated and non-PEGylated protein standards

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a known amount of the PEGylation reaction mixture or purified sample onto the column.

-

Chromatogram Analysis: Monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger hydrodynamic radius. The peak areas can be used to estimate the relative amounts of each species.[24][25]

Protocol 5: Characterization by MALDI-TOF Mass Spectrometry

Objective: To determine the precise molecular weight of the PEGylated protein and the degree of PEGylation.

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., sinapinic acid for proteins)

-

PEGylated and non-PEGylated protein samples

Procedure:

-

Sample Preparation: Mix the protein sample with the matrix solution.

-

Target Spotting: Spot a small volume of the sample-matrix mixture onto the MALDI target plate and allow it to dry.

-

Mass Spectrometry Analysis: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: The mass spectrum will show peaks corresponding to the non-PEGylated protein and one or more PEGylated species. The mass difference between the peaks will correspond to the mass of the attached PEG chain(s), allowing for the determination of the degree of PEGylation.[26][27]

Conclusion

Protein modification with PEG derivatives is a powerful and versatile strategy for improving the therapeutic properties of protein-based drugs. A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and rigorous analytical characterization are crucial for the successful development of safe and effective PEGylated therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the core principles and practices of protein PEGylation.

References

- 1. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]

- 3. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 4. researchgate.net [researchgate.net]

- 5. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scielo.br [scielo.br]

- 9. biopharminternational.com [biopharminternational.com]

- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Site-Specific PEGylation of Therapeutic Proteins via Optimization of Both Accessible Reactive Amino Acid Residues and PEG Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for Protein PEGylation [jenkemusa.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]

- 20. creativepegworks.com [creativepegworks.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. lcms.cz [lcms.cz]

- 25. biopharminternational.com [biopharminternational.com]

- 26. benchchem.com [benchchem.com]

- 27. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to m-PEG7-4-nitrophenyl carbonate in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG7-4-nitrophenyl carbonate is a specialized chemical reagent that has gained prominence in cancer research primarily as a flexible linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate specific proteins from cells by co-opting the body's natural protein disposal system. This guide provides a comprehensive overview of the applications of this compound in this field, detailing its role, the synthesis of PROTACs, and the experimental methods used to evaluate their efficacy.

Core Application: A Linker for PROTAC Synthesis

The primary application of this compound in cancer research is as a polyethylene (B3416737) glycol (PEG)-based linker in the creation of PROTACs.[1] PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2]

The this compound molecule serves as the linker. The PEG7 portion provides a flexible and soluble spacer, which is crucial for orienting the target protein and the E3 ligase optimally to facilitate the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome.[2][3] The 4-nitrophenyl carbonate group is a reactive handle that allows for the covalent attachment of the linker to an amine group on one of the ligands, forming a stable carbamate (B1207046) bond.[4][5][6]

Signaling Pathway of PROTAC Action

The ultimate goal of a PROTAC is to induce the degradation of a target protein. This process is initiated by the PROTAC bringing the target protein and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to attach ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized protocol illustrating the key reaction where the linker is conjugated to an amine-containing ligand.

Reaction of this compound with an Amine-Containing Ligand:

This procedure describes the formation of a carbamate linkage between the PEG linker and a ligand (either for the target protein or the E3 ligase) that has a free amine group.

-

Materials:

-

This compound

-

Amine-containing ligand (Ligand-NH2)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))

-

Tertiary amine base (e.g., pyridine (B92270) or triethylamine)

-

-

Procedure:

-

Dissolve the amine-containing ligand in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen).

-

Add the tertiary amine base to the solution.

-

In a separate flask, dissolve this compound in the anhydrous solvent.

-

Slowly add the this compound solution to the ligand solution at a controlled temperature (often starting at low temperatures like -5°C and allowing it to warm to room temperature).[7]

-

Stir the reaction mixture for a specified period (e.g., 20-24 hours) and monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Upon completion, quench the reaction (e.g., by adding water) and extract the product with an organic solvent.

-

Wash the organic layer with appropriate aqueous solutions (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and byproducts.[7]

-

Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate the solvent in vacuo.[7]

-

Purify the resulting PEGylated ligand using column chromatography or recrystallization to obtain the desired product.

-

The resulting product can then be further modified in subsequent steps to attach the second ligand, completing the PROTAC synthesis.

Caption: General workflow for conjugating this compound.

Evaluation of PROTAC Efficacy

Once a PROTAC is synthesized, its biological activity must be assessed. The two primary methods for this are Western blotting to confirm protein degradation and cell viability assays to determine the effect on cancer cells.

Western Blot Analysis for Protein Degradation:

This technique is used to quantify the amount of the target protein in cells after treatment with the PROTAC.

-

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat them with various concentrations of the PROTAC for a set period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading onto the gel.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane.[8]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody that specifically recognizes the target protein.

-

Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[8]

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[8]

-

Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[8]

-

From this data, the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated.[8]

Cell Viability Assays:

These assays measure the effect of the PROTAC on the proliferation and survival of cancer cells.

-

Common Assays:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

-

General Procedure:

-

Cell Seeding: Plate cancer cells in a multi-well plate.

-

Compound Treatment: Treat the cells with a range of PROTAC concentrations.

-

Incubation: Incubate the cells for a specified period (e.g., 48-96 hours).[9]

-

Assay Reagent Addition: Add the appropriate assay reagent to each well.

-

Signal Detection: Measure the signal (absorbance or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

-

Quantitative Data

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |

| PROTAC 19 | USP7 | MM.1S | 17 | 85 | - | [9] |

| PROTAC 7 | HDAC1 | HCT116 | 910 ± 20 | - | - | [10] |

| PROTAC 7 | HDAC3 | HCT116 | 640 ± 30 | - | - | [10] |

| PROTAC 9 | HDAC1 | HCT116 | 550 ± 180 | - | - | [10] |

| PROTAC 9 | HDAC3 | HCT116 | 530 ± 130 | - | - | [10] |

| Pro-DA | BCR-ABL | K562 | 8 | 93 | - | [11] |

Note: The data presented are for illustrative purposes and do not correspond to PROTACs synthesized with this compound.

Other Potential Applications

While the primary use of this compound is in PROTAC synthesis, its chemical properties suggest potential applications in other areas of cancer research, such as:

-

Bioconjugation for Drug Delivery: The reactive 4-nitrophenyl carbonate group can be used to attach the PEG linker to various molecules, including antibodies or other targeting ligands, to create drug delivery systems.[4][12] The PEG component can improve the solubility and pharmacokinetic properties of the resulting conjugate.

-

Surface Modification of Nanoparticles: The linker could be used to modify the surface of nanoparticles to enhance their biocompatibility and circulation time for targeted drug delivery to tumors.

Conclusion

This compound is a valuable tool in the field of cancer research, primarily serving as a flexible and reactive linker for the synthesis of PROTACs. Its well-defined structure and reactivity allow for the rational design and construction of these innovative protein-degrading molecules. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs, contributing to the ongoing efforts to develop novel and effective cancer therapies. As the field of targeted protein degradation continues to expand, the applications of versatile linkers like this compound are likely to grow in significance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitrophenyl Carbonate | BroadPharm [broadpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]

- 7. research.rug.nl [research.rug.nl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein PEGylation using m-PEG7-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability. This document provides a detailed protocol for the PEGylation of proteins using methoxy-PEG7-4-nitrophenyl carbonate (m-PEG7-NPC), a reagent that reacts with primary amino groups (N-terminus and lysine (B10760008) residues) to form a stable urethane (B1682113) linkage.

Principle of the Reaction

The PEGylation reaction with m-PEG7-4-nitrophenyl carbonate proceeds via a nucleophilic substitution mechanism. The primary amine groups on the protein act as nucleophiles, attacking the carbonyl carbon of the nitrophenyl carbonate group on the m-PEG7-NPC. This results in the formation of a stable urethane bond and the release of 4-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically at 400 nm to follow the reaction progress. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

Experimental Protocols

Materials

-

Protein of interest (e.g., Lysozyme)

-

This compound (m-PEG7-NPC)

-

0.1 M Carbonate buffer (pH 8.0)

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Deionized water

-

Bradford assay reagent for protein quantification

-

All other reagents should be of analytical grade.

PEGylation of Lysozyme[1][2]

-

Protein Solution Preparation: Dissolve the protein (e.g., Lysozyme) in 0.1 M carbonate buffer (pH 8.0) to a final concentration of 5 mg/mL.[1][2]

-

PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of the carbonate buffer.

-

Reaction Initiation: Add the dissolved m-PEG7-NPC to the protein solution. A typical molar ratio of m-PEG7-NPC to protein is 22:1 to achieve a high degree of PEGylation.[2]

-

Incubation: Gently stir the reaction mixture at room temperature for 48 hours.[1][2]

-

Reaction Quenching (Optional): The reaction can be stopped by adding a quenching reagent that reacts with the excess m-PEG7-NPC, such as a small molecule with a primary amine (e.g., Tris or glycine).

-

Purification: Purify the PEGylated protein from unreacted PEG and other reaction byproducts using dialysis against deionized water for an extended period (e.g., 7 days) with several buffer changes.[1][2] Alternatively, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed for more efficient purification.

-

Lyophilization: Lyophilize the purified PEGylated protein solution to obtain a stable powder.

-

Quantification: Determine the protein concentration of the final product using a standard protein quantification method like the Bradford assay.

Data Presentation

Table 1: Influence of pH on PEGylation Efficiency of Erythropoietin (EPO) with mPEG30k-NPC

| pH | Unconjugated EPO (%) | Mono-PEGylated EPO (%) | Di-PEGylated EPO (%) | Tri-PEGylated EPO (%) |

| 6.5 | 91 | 9 | 0 | 0 |

| 7.0 | 84 | 16 | 0 | 0 |

| 8.0 | 59 | 34 | 7 | 0 |

Data adapted from a study on erythropoietin PEGylation, illustrating the trend of increased PEGylation with higher pH.

Table 2: Characterization of PEGylated Lysozyme

| Parameter | Native Lysozyme | PEGylated Lysozyme (m-PEG7-NPC) |

| Molecular Weight (by MALDI-TOF MS) | ~14.3 kDa | ~26-30 kDa |

| Average Number of Attached PEG Chains | 0 | ~7 |

| Elution Volume (by SEC-HPLC) | Higher | Lower |

| Retained Enzymatic Activity (Uricase)* | 100% | 87% |

*Data from a study on uricase PEGylated with mPEG-pNP, demonstrating the potential impact on biological activity.[3]

Mandatory Visualization

Caption: Experimental workflow for protein PEGylation.

Caption: Reaction mechanism of protein PEGylation.

Purification and Characterization

Purification

The purification of PEGylated proteins is crucial to remove unreacted PEG reagent, the native protein, and any byproducts.[]

-

Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins based on their increased hydrodynamic radius.[] It is effective at removing unreacted, smaller molecular weight PEG reagents.

-

Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein.[] IEX separates proteins based on these charge differences and can be used to separate un-PEGylated, mono-PEGylated, and multi-PEGylated species.[]

-

Hydrophobic Interaction Chromatography (HIC): This technique can also be employed as a polishing step in the purification process.[]

-

Dialysis: A straightforward method for removing small molecules like unreacted PEG and 4-nitrophenol, though it is less effective at separating different PEGylated forms.[1][2]

Characterization

A combination of analytical techniques is recommended for the comprehensive characterization of the PEGylated protein product.

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visually confirm the increase in molecular weight of the PEGylated protein compared to the native protein.

-

Size Exclusion Chromatography - High-Performance Liquid Chromatography (SEC-HPLC): Provides a more quantitative assessment of the size heterogeneity of the PEGylated product, allowing for the separation and quantification of different PEGylated species.[5]

-

Matrix-Assisted Laser Desorption/Ionization - Time of Flight Mass Spectrometry (MALDI-TOF MS): Used to determine the precise molecular weight of the PEGylated protein, which allows for the calculation of the average number of PEG chains attached to each protein molecule.[6]

-

Biological Activity Assays: It is essential to assess the biological activity of the PEGylated protein to ensure that the modification has not significantly compromised its function.

Conclusion

This application note provides a comprehensive protocol for the PEGylation of proteins using this compound. By following the detailed experimental procedures and utilizing the described purification and characterization techniques, researchers can successfully synthesize and analyze PEGylated proteins for various applications in research and drug development. The provided data and visualizations serve as a valuable resource for understanding and implementing this important bioconjugation strategy.

References

- 1. rsc.org [rsc.org]

- 2. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes and Protocols for Peptide Conjugation with m-PEG7-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and improve overall therapeutic efficacy. This document provides a detailed guide for the conjugation of peptides with m-PEG7-4-nitrophenyl carbonate, a monofunctional PEGylation reagent.

The this compound reagent facilitates the covalent attachment of a seven-unit monomethoxy PEG chain to primary amino groups present on a peptide, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues. The reaction proceeds via a nucleophilic attack of the deprotonated amine on the electron-deficient carbonate, forming a stable and irreversible carbamate (B1207046) linkage. The release of 4-nitrophenol (B140041) as a byproduct can be monitored spectrophotometrically to track the progress of the reaction.

Reaction Signaling Pathway

Caption: Reaction mechanism of peptide conjugation with this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the conjugation of a model peptide with this compound. These values may require optimization for specific peptides and desired degrees of PEGylation.

| Parameter | Typical Value/Range | Method of Determination |

| Molar Ratio (PEG:Peptide) | 5:1 to 20:1 | Determined empirically for desired PEGylation |

| Reaction Time | 2 - 24 hours | Monitored by RP-HPLC |

| Reaction Temperature | 4 - 25 °C | Controlled by reaction vessel incubation |

| pH | 8.0 - 9.0 | pH meter |

| Conjugation Efficiency | 70 - 95% | RP-HPLC, Mass Spectrometry |

| Yield of Purified Product | 50 - 80% | Determined by mass after purification |

| Purity of Final Product | > 95% | RP-HPLC, SDS-PAGE |

Experimental Protocols

This section details the key experimental procedures for the successful conjugation, purification, and characterization of a PEGylated peptide.

Materials and Reagents

-

Peptide with at least one primary amine (N-terminus or lysine residue)

-

This compound

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Sodium phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Solvents for purification (e.g., water, acetonitrile)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for peptide PEGylation.

Step-by-Step Conjugation Protocol

-

Peptide Dissolution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL. Ensure the peptide is fully dissolved. The slightly alkaline pH is crucial for the deprotonation of the primary amines, making them reactive.

-

PEG Reagent Preparation: Immediately before use, dissolve the this compound in a small volume of the same reaction buffer. The amount of PEG reagent to use will depend on the desired molar excess (e.g., 10-fold molar excess over the peptide).

-

Conjugation Reaction: Add the dissolved PEG reagent to the peptide solution. Mix gently by vortexing or pipetting.

-

Incubation: Incubate the reaction mixture at a controlled temperature. A common starting point is 4°C for 12-18 hours or room temperature for 2-4 hours. The optimal time and temperature should be determined empirically for each specific peptide. The progress of the reaction can be monitored by observing the yellow color development from the release of 4-nitrophenol.

-

Quenching the Reaction: To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl (pH 8.0) or 1 M glycine (B1666218) to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any remaining active PEG reagent. Incubate for 30-60 minutes at room temperature.

Purification Protocol

Purification of the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.

-

Column: Use a C18 column suitable for peptide separations.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used. The exact gradient will need to be optimized based on the hydrophobicity of the peptide and the PEGylated product. The PEGylated peptide will generally elute earlier than the unmodified peptide due to the hydrophilic nature of the PEG chain.

-

Detection: Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).

-

Fraction Collection: Collect the fractions corresponding to the PEGylated peptide peak.

-

Solvent Removal: Lyophilize the collected fractions to obtain the purified PEGylated peptide as a powder.

Characterization Protocol

The purified PEGylated peptide should be thoroughly characterized to confirm its identity, purity, and the degree of PEGylation.

-

Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified product. The mass of the PEGylated peptide should correspond to the mass of the parent peptide plus the mass of the m-PEG7 moiety (approximately 351.4 g/mol per PEG chain). Multiple PEG additions will result in corresponding mass increases.

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified product by analytical RP-HPLC using the same or a similar method as for purification. This will confirm the purity of the final product.

-

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides, SDS-PAGE can be used to visualize the increase in molecular weight upon PEGylation. The PEGylated peptide will migrate slower than the unmodified peptide.

Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG7-4-nitrophenyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that reduces non-specific protein adsorption (opsonization), thereby minimizing clearance by the mononuclear phagocyte system and prolonging systemic circulation time. This "stealth" characteristic is critical for improving the pharmacokinetic profile and enabling targeted drug delivery.

m-PEG7-4-nitrophenyl carbonate is a short-chain, amine-reactive PEGylating reagent. The 4-nitrophenyl carbonate group reacts efficiently with primary amines on the surface of nanoparticles to form a stable urethane (B1682113) linkage. The short PEG7 chain (seven ethylene (B1197577) glycol units) provides sufficient hydrophilicity to improve biocompatibility while having a minimal impact on the overall hydrodynamic size of the nanoparticle, which can be advantageous for applications requiring efficient tissue penetration. A key feature of this reagent is the release of 4-nitrophenol (B140041) as a byproduct, which can be quantified spectrophotometrically to monitor the reaction progress.[1]

These application notes provide a comprehensive guide to the use of this compound for the surface modification of amine-functionalized nanoparticles, including detailed experimental protocols, data presentation for expected outcomes, and visualizations of the underlying chemical and biological processes.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the surface of the nanoparticle on the carbonyl carbon of the 4-nitrophenyl carbonate group of the m-PEG7 reagent. This results in the formation of a stable urethane bond and the release of 4-nitrophenol.

Reaction Scheme:

Nanoparticle-NH₂ + m-PEG7-O-CO-O-C₆H₄-NO₂ → Nanoparticle-NH-CO-O-PEG7-m + HO-C₆H₄-NO₂

Data Presentation: Expected Physicochemical Changes

Successful PEGylation with this compound will alter the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data expected before and after surface modification.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Amine-Functionalized Nanoparticles (Before PEGylation) | 100 ± 2.5 | 0.15 ± 0.02 |

| m-PEG7-Modified Nanoparticles (After PEGylation) | 110 ± 3.0 | 0.18 ± 0.03 |

Note: A modest increase in hydrodynamic diameter is expected due to the addition of the PEG7 chains. The PDI should remain low, indicating a monodisperse sample.

Table 2: Surface Charge Analysis

| Nanoparticle Sample | Zeta Potential (mV) |

| Amine-Functionalized Nanoparticles (Before PEGylation) | +25 ± 1.5 |

| m-PEG7-Modified Nanoparticles (After PEGylation) | +5 ± 2.0 |

Note: A significant decrease in the positive zeta potential is anticipated as the primary amine groups are capped with the neutral PEG chains, effectively shielding the surface charge.[2]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles